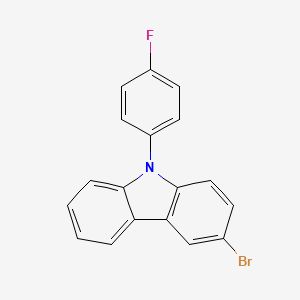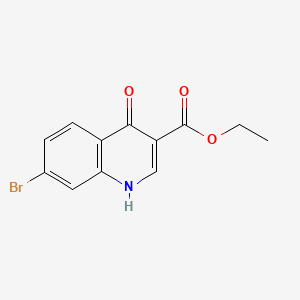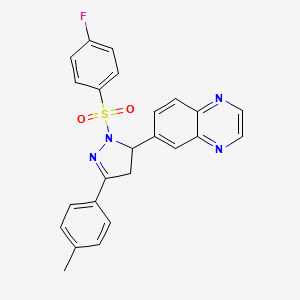
6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a pyrazole ring, which is another type of heterocycle. The molecule also contains a sulfonyl group attached to a fluorophenyl group, and a p-tolyl group .
Molecular Structure Analysis
The presence of multiple aromatic rings (quinoxaline, phenyl, and pyrazole) would likely result in a planar or near-planar structure. The electronegative fluorine atom on the phenyl ring could induce a dipole moment .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .科学的研究の応用
Heterocyclic Amines and Environmental Pollutants
Macromolecular Adduct Formation and Metabolism : Heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), have been studied for their formation of macromolecular adducts and metabolism in humans and rodents. These compounds are genotoxic and carcinogenic, primarily formed during the cooking of meat and fish. Research utilizing accelerator mass spectrometry (AMS) indicates significant differences in metabolite profiles and adduct levels between humans and rodents, suggesting that rodent models may not accurately represent the human response to heterocyclic amine exposure (Turteltaub et al., 1999).
Dietary Exposure and Lung Cancer Risk : The dietary intake of heterocyclic amines like MeIQx has been linked to an increased risk of lung cancer among non-smokers and light/moderate smokers. This study highlights the potential health risks associated with the consumption of meats cooked at high temperatures, underscoring the importance of understanding the biological impacts of these compounds (Sinha et al., 2000).
Perfluorinated Compounds and Health Implications
Polyfluoroalkyl Chemicals in the Population : Studies on polyfluoroalkyl chemicals (PFCs), such as perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), have documented their widespread presence in the U.S. population. These studies explore the potential health implications of exposure to PFCs, including their association with cholesterol levels, body weight, and insulin resistance, highlighting the need for further research on the health impacts of exposure to these environmental pollutants (Calafat et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[2-(4-fluorophenyl)sulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-16-2-4-17(5-3-16)22-15-24(18-6-11-21-23(14-18)27-13-12-26-21)29(28-22)32(30,31)20-9-7-19(25)8-10-20/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIHKFHXYIDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


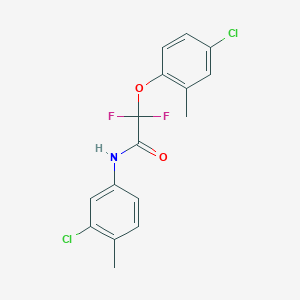
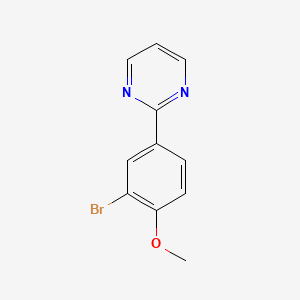
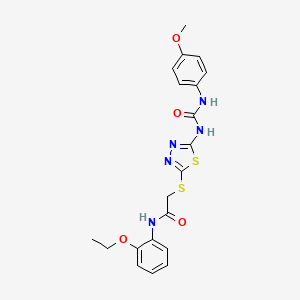

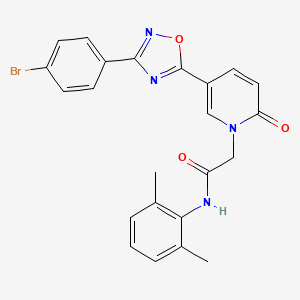
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)
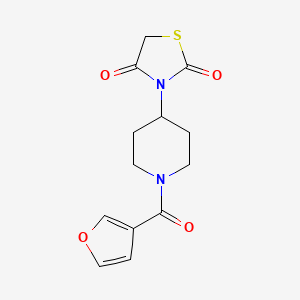
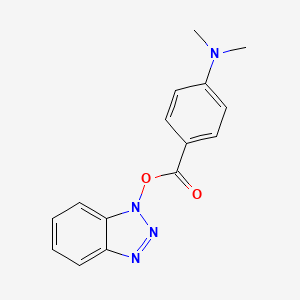
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)
